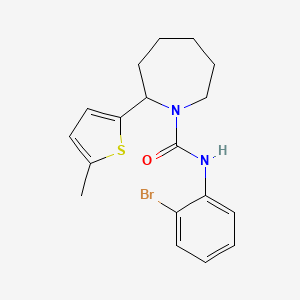
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as CMET, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMET has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the regulation of various signaling pathways. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit inflammation and oxidative stress, which are common features of many diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties, which may have implications for cancer therapy. However, one of the limitations of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the identification of the specific signaling pathways that are regulated by 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Another area of research is the development of more effective formulations of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various diseases.
Méthodes De Synthèse
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction produces 5-(5-chloro-2-methoxybenzylidene)-2,4-dimethyl-1,3-thiazolidine-2,4-dione, which is then reacted with thiourea in the presence of sodium hydroxide to produce 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress. Additionally, 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anticancer properties and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-6-9(14)4-5-10(8)17-2/h4-7H,3H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNYDPQVPFHPR-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)

![8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)
![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)
![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)


